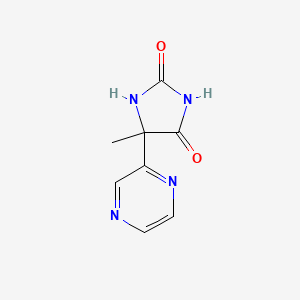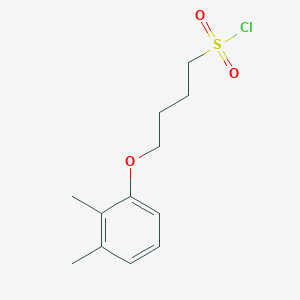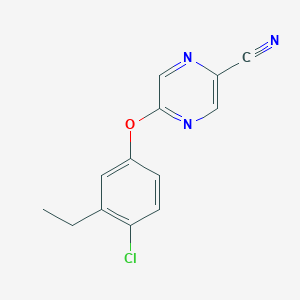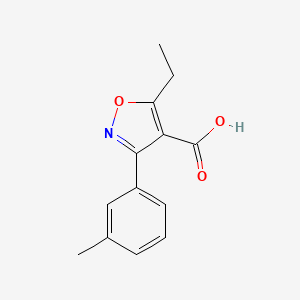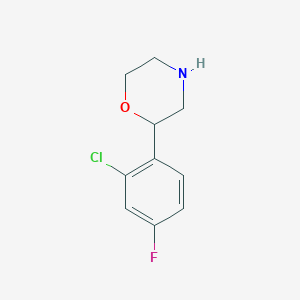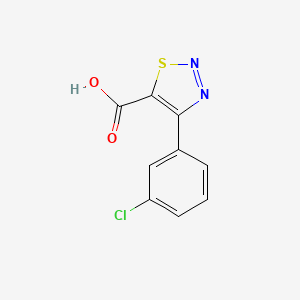
2-Methyl-4-(4-methylphenyl)pyrrolidine
Vue d'ensemble
Description
2-Methyl-4-(4-methylphenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various human diseases . The compound has a molecular weight of 175.27 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The compound’s InChI code is 1S/C12H17N/c1-9-3-5-11(6-4-9)12-7-10(2)13-8-12/h3-6,10,12-13H,7-8H2,1-2H3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrrolidines, including 2-Methyl-4-(4-methylphenyl)pyrrolidine, are crucial in heterocyclic organic chemistry and exhibit various biological effects. They are used in medicine, dyes, and agrochemical substances. The study of their synthesis, such as in [3+2] cycloaddition reactions, is significant for advancing scientific knowledge (Żmigrodzka et al., 2022).
Organocatalysis in Chemical Synthesis
- Derivatives of pyrrolidine have been demonstrated as efficient organocatalysts. For instance, in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, pyrrolidine-based catalysts have shown high yield and stereoselectivity, highlighting their potential in chemical synthesis (Singh et al., 2013).
Cognition-Enhancing Properties
- Certain pyrrolidine derivatives, like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, have shown positive effects in rodent and primate models of cognitive enhancement. These compounds have a reduced propensity to activate peripheral ganglionic type receptors, making them attractive candidates for treating cognitive disorders (Lin et al., 1997).
Molecular Sieves and Drug Intermediates
- Pyrrolidine compounds, including those with a methylphenyl structure, have been used in vapor phase synthesis of drug intermediates like 2,6-bis(4-methylphenyl)pyridine over molecular sieves, demonstrating their utility in pharmaceutical manufacturing (Ratnamala et al., 2004).
Molecular Structure Analysis
- Structural analysis of pyrrolidine derivatives, such as 4'-(4-Methylphenyl)-3'-nitrospiro[1 H -indole-3,2'-pyrrolidin]-2-one, provides insights into their molecular packing, hydrogen bonding, and intermolecular interactions. This information is crucial for understanding their chemical behavior and potential applications (Selvanayagam et al., 2005).
Synthesis of Amino Acids
- Pyrrolidine derivatives have been used in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing their role in creating building blocks for peptides and proteins (Cal et al., 2012).
Polymer Research
- In polymer science, pyrrolidine-containing compounds demonstrate high glass transition and thermal stability. Their behavior in protonation and fluorescence has implications for materials science and engineering (Wang et al., 2008).
Enantioselective Catalysis
- Pyrrolidine derivatives have been utilized in asymmetric reactions catalyzed by chiral metal complexes, contributing significantly to the field of enantioselective synthesis and medicinal chemistry (Inoguchi et al., 1989).
Safety and Hazards
The safety information for 2-Methyl-4-(4-methylphenyl)pyrrolidine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Orientations Futures
Pyrrolidine derivatives, including 2-Methyl-4-(4-methylphenyl)pyrrolidine, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . They can be used as a basis for designing and developing novel biologically active compounds and drug candidates .
Propriétés
IUPAC Name |
2-methyl-4-(4-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-7-10(2)13-8-12/h3-6,10,12-13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLMYNSFQWWMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


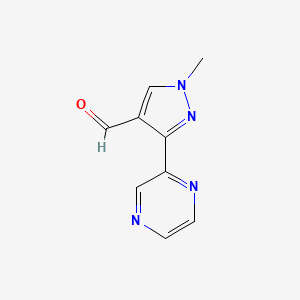
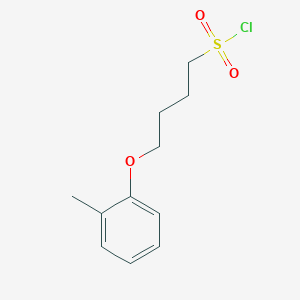
![Methyl 4-[4-(chlorosulfonyl)butoxy]benzoate](/img/structure/B1426890.png)

![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)
